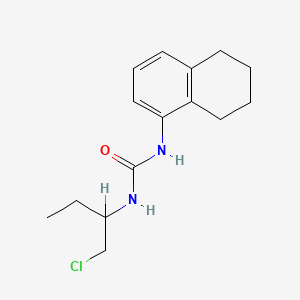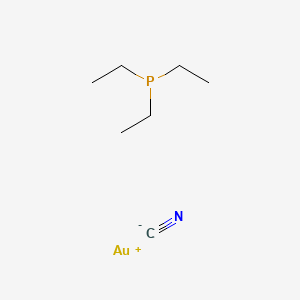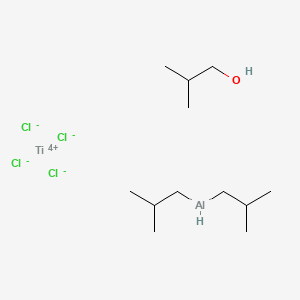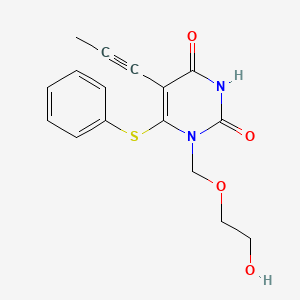
2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 60626 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the Developmental Therapeutics Program (DTP) and has been studied for its potential therapeutic effects and chemical behavior.
Análisis De Reacciones Químicas
NSC 60626 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 60626 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and other proteins.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of NSC 60626 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby altering their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
NSC 60626 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound studied for its potential therapeutic effects.
NSC 60626-2: A variant of NSC 60626 with slightly different chemical properties.
The uniqueness of NSC 60626 lies in its specific chemical structure and the particular effects it exerts on molecular targets and pathways.
Propiedades
Número CAS |
6628-56-4 |
|---|---|
Fórmula molecular |
C28H25N3 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-benzyl-2,3,5-triphenyl-3,4-dihydropyrazol-4-amine |
InChI |
InChI=1S/C28H25N3/c1-5-13-22(14-6-1)21-29-27-26(23-15-7-2-8-16-23)30-31(25-19-11-4-12-20-25)28(27)24-17-9-3-10-18-24/h1-20,27-29H,21H2 |
Clave InChI |
UQNIZCLCTUZFFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-[1,3]dioxol-2-one](/img/structure/B12807213.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)

![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)





